N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
CAS No.: 2034420-14-7
Cat. No.: VC7212865
Molecular Formula: C19H23N7O3
Molecular Weight: 397.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034420-14-7 |
|---|---|
| Molecular Formula | C19H23N7O3 |
| Molecular Weight | 397.439 |
| IUPAC Name | N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H23N7O3/c1-24(2)17-21-15(22-18(23-17)25-9-5-6-10-25)11-20-16(27)12-26-13-7-3-4-8-14(13)29-19(26)28/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,20,27) |
| Standard InChI Key | ICSUCUPFNGIJJS-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C4=CC=CC=C4OC3=O |
Introduction
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound featuring a triazine core with dimethylamino and pyrrolidin-1-yl substituents, linked to a benzo[d]oxazol-3(2H)-yl moiety via an acetamide group. This compound is of interest due to its potential biological activities and structural complexity.
Biological Activity
While specific biological activity data for N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide are not detailed in the search results, compounds with similar structures often exhibit potential as inhibitors or modulators of various enzymes or receptors. The presence of a triazine ring and the benzo[d]oxazol-3(2H)-yl moiety could suggest applications in fields such as oncology or neurology, where such structural motifs are commonly found in active pharmaceutical ingredients.
Research Findings and Future Directions
Given the lack of specific research findings on this compound in the available literature, future studies could focus on its synthesis, characterization, and biological evaluation. This might involve assessing its activity against various targets, such as enzymes or receptors, and exploring its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume